molecular formula C25H24N2O3 B11456019 N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11456019
M. Wt: 400.5 g/mol
InChI Key: MLYIUYTWDITHFM-UHFFFAOYSA-N
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Description

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the cyclization of 2-aminophenol with appropriate reagents to form the benzoxazole core. This is followed by further functionalization to introduce the phenyl and phenoxyacetamide groups. Common reagents used in these reactions include N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) and BF3·Et2O as a catalyst .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions. Solvents like 1,4-dioxane are commonly used in these processes .

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for modifying the phenyl and phenoxyacetamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl and phenoxyacetamide moieties .

Scientific Research Applications

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H24N2O3/c1-16(2)18-8-10-21(11-9-18)29-15-24(28)26-20-6-4-5-19(14-20)25-27-22-12-7-17(3)13-23(22)30-25/h4-14,16H,15H2,1-3H3,(H,26,28)

InChI Key

MLYIUYTWDITHFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)COC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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